4-({7-cyclopentyl-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}oxy)piperidine dihydrochloride
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Overview
Description
This compound is a derivative of pyrrolo[2,3-d]pyrimidine . It has been synthesized and evaluated for its anti-breast-cancer activity . The compound has shown significant antiproliferative effects on both ER+ (T47D) and triple-negative (MDA-MB-436) breast cancer cell lines .
Synthesis Analysis
The synthesis of this compound involves a series of reactions . For instance, 2-Amino-7-cyclopentyl-4-methoxy-N, N-dimethyl-7H pyrrolo[2,3-d]pyrimidine-6-carboxamide was obtained following the procedure for the synthesis of compound 9 .Molecular Structure Analysis
The molecular structure of this compound includes a pyrrolo[2,3-d]pyrimidine core, which is a common feature in selective CDK4/6 inhibitors . The structure of the compound has been confirmed by 1H, 13C NMR, HRMS, and MS .Physical And Chemical Properties Analysis
The compound is a white solid with a melting point of 126.5–127.0°C . Its molecular formula is C18H28Cl2N4O, and it has a molecular weight of 387.35 .Scientific Research Applications
Anti-Breast-Cancer Activity
This compound has been used in the design and synthesis of pyrrolo (pyrido) [2,3-d]pyrimidine derivatives, which have shown significant anti-breast-cancer activity . These derivatives have demonstrated antiproliferative effects on both ER+ (T47D) and triple-negative (MDA-MB-436) breast cancer cell lines .
CDK4/6 Inhibition
The compound is a part of the structure of selective CDK4/6 inhibitors, Ribociclib and Palbociclib . These inhibitors have been employed in the clinic for the treatment of estrogen receptor positive (ER+) breast cancer .
Kinase Inhibition
The compound has been identified as a potential multi-targeted kinase inhibitor . It has shown significant activity against EGFR, Her2, VEGFR2, and CDK2 enzymes .
Apoptosis Induction
The compound has been found to induce cell cycle arrest and apoptosis in HepG2 cells . This is accompanied by a notable increase in proapoptotic proteins caspase-3 and Bax, as well as the downregulation of Bcl-2 activity .
Lck Inhibition
The compound is a potent and selective inhibitor of Lck, a src family tyrosine kinase . This makes it a featured product for Kinase Phosphatase Biology research .
PKB Kinase Activity Inhibition
The compound has been found to inhibit PKB kinase activity . This makes it a potential candidate for further research in this area .
Future Directions
The compound has shown promising results in preclinical studies, demonstrating significant antiproliferative effects on breast cancer cell lines . Future research could focus on further evaluating its efficacy and safety in clinical trials, as well as exploring its potential use in treating other types of cancer.
properties
IUPAC Name |
7-cyclopentyl-5,6-dimethyl-4-piperidin-4-yloxypyrrolo[2,3-d]pyrimidine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N4O.2ClH/c1-12-13(2)22(14-5-3-4-6-14)17-16(12)18(21-11-20-17)23-15-7-9-19-10-8-15;;/h11,14-15,19H,3-10H2,1-2H3;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDDVARXQGSEYSJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C2=C1C(=NC=N2)OC3CCNCC3)C4CCCC4)C.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28Cl2N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-({7-cyclopentyl-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}oxy)piperidine dihydrochloride |
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